Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237027
InChI: InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2
SMILES:
Molecular Formula: C16H22Mg
Molecular Weight: 238.65 g/mol

Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

CAS No.:

Cat. No.: VC16237027

Molecular Formula: C16H22Mg

Molecular Weight: 238.65 g/mol

* For research use only. Not for human or veterinary use.

Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- -

Specification

Molecular Formula C16H22Mg
Molecular Weight 238.65 g/mol
IUPAC Name magnesium;5-propan-2-ylcyclopenta-1,3-diene
Standard InChI InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2
Standard InChI Key AGFXOVASYCJRFP-UHFFFAOYSA-N
Canonical SMILES CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Mg+2]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central magnesium ion (Mg2+\text{Mg}^{2+}) coordinated to two anionic isopropylcyclopentadienyl (C8H11\text{C}_8\text{H}_{11}^-) ligands. Each ligand comprises a cyclopentadienyl ring substituted with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) at the 1-position, creating a sterically hindered environment around the metal center . The bonding between magnesium and the cyclopentadienyl ligands is primarily ionic, with partial covalent character due to electron donation from the aromatic π-system of the rings to the metal’s vacant orbitals .

Stereochemical Considerations

The isopropyl substituents introduce significant steric bulk, influencing the compound’s reactivity and stability. X-ray crystallography of analogous metallocenes suggests a staggered conformation of the ligands to minimize steric clashes, though experimental data specific to this compound remain limited .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Stretching frequencies for the cyclopentadienyl C–H bonds appear near 3100 cm1^{-1}, while the isopropyl C–H vibrations occur around 2960–2870 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra exhibit distinct resonances for the cyclopentadienyl protons (δ 5.2–6.1 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm).

  • Computational Studies: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability .

Physical Properties

PropertyValueSource
Molecular FormulaC16H22Mg\text{C}_{16}\text{H}_{22}\text{Mg}
Molecular Weight238.65 g/mol
Melting Point98–102°C (decomposes)
SolubilityInsoluble in water; soluble in THF, toluene
Density1.12 g/cm3^3 (estimated)

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves the reaction of isopropylcyclopentadiene with a dialkylmagnesium reagent (e.g., MgR2\text{MgR}_2, where R=alkyl\text{R} = \text{alkyl}) under inert conditions:

2 C8H10+MgR2Mg(C8H11)2+2 RH2\ \text{C}_8\text{H}_{10} + \text{MgR}_2 \rightarrow \text{Mg}(\text{C}_8\text{H}_{11})_2 + 2\ \text{RH}

Key steps include:

  • Deprotonation: The cyclopentadiene is deprotonated by the strong base MgR2\text{MgR}_2, forming the cyclopentadienide anion.

  • Coordination: The magnesium center binds two ligands, yielding the neutral metallocene .

Optimization Parameters

  • Temperature: Optimal yields (75–85%) are achieved at 90–150°C. Higher temperatures induce ligand decomposition.

  • Solvent: Tetrahydrofuran (THF) enhances reaction kinetics but requires rigorous drying to prevent hydrolysis .

  • Stoichiometry: A 2:1 molar ratio of ligand precursor to magnesium ensures complete conversion .

Challenges and Mitigation

  • Air Sensitivity: The compound reacts violently with oxygen and moisture, necessitating Schlenk-line or glovebox techniques.

  • Byproduct Formation: Trace alkylmagnesium halides can contaminate the product; recrystallization from hexane improves purity .

Applications in Advanced Materials and Catalysis

Precursor for Magnesium-Containing Thin Films

In chemical vapor deposition (CVD), the compound’s volatility and clean decomposition profile make it suitable for depositing magnesium-doped semiconductors. For example, Mg(C8H11)2\text{Mg}(\text{C}_8\text{H}_{11})_2 has been used to synthesize MgO\text{MgO} thin films for optoelectronic devices .

Catalytic Applications

  • Polymerization: The compound initiates the polymerization of ethylene when combined with co-catalysts like TiCl4\text{TiCl}_4, though activity is lower than that of zirconocene analogs .

  • Cross-Coupling Reactions: It serves as a magnesium source in Kumada couplings, facilitating carbon–carbon bond formation in organic synthesis .

Emerging Uses

Recent studies explore its potential in:

  • Hydrogen Storage: Magnesium-based hydrides derived from Mg(C8H11)2\text{Mg}(\text{C}_8\text{H}_{11})_2 show improved desorption kinetics .

  • Battery Electrodes: Composite materials incorporating this compound exhibit enhanced ionic conductivity in magnesium-ion batteries.

Recent Research Developments (2023–2025)

Enhanced Stability via Ligand Modification

A 2024 study demonstrated that replacing isopropyl groups with bulkier tert-butyl substituents increases thermal stability up to 180°C, broadening its applicability in high-temperature processes .

Mechanochemical Synthesis

Researchers have developed solvent-free synthesis routes using ball milling, reducing reaction times by 70% and improving atom economy .

Computational Design of Derivatives

Machine learning models predict that fluorinated derivatives of Mg(C8H11)2\text{Mg}(\text{C}_8\text{H}_{11})_2 could exhibit superior volatility for CVD applications, with experimental validation ongoing .

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